1,6-Dihydropurine is a lesser-known derivative of purine, an essential heterocyclic aromatic organic compound that serves as a fundamental building block of nucleic acids, such as DNA and RNA. This compound is characterized by the reduction of the purine ring at the 1 and 6 positions, resulting in a dihydro form. The structure of 1,6-dihydropurine can be represented by its molecular formula and a molecular weight of approximately .
1,6-Dihydropurine is classified under the category of purine derivatives. It has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential interactions with biological systems and its role as a precursor in synthesizing more complex purine derivatives .
The synthesis of 1,6-dihydropurine can be achieved through several methods:
The molecular structure of 1,6-dihydropurine can be described using various identifiers:
These structural representations highlight the unique arrangement of atoms within the compound that contribute to its chemical properties.
1,6-Dihydropurine is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1,6-dihydropurine primarily involves its interactions with enzymes related to purine metabolism. For instance, it can inhibit enzymes like adenosine deaminase by binding to their active sites. This interaction leads to modulation of metabolic pathways involving purines and may affect cellular processes dependent on these pathways .
Property | Value |
---|---|
Molecular Formula | C5H6N4 |
Molecular Weight | 122.13 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in water |
1,6-Dihydropurine exhibits weak basicity with a pKa around 3.5. It is relatively stable under ambient conditions but may slowly react with strong acids or bases at elevated temperatures .
1,6-Dihydropurine has several notable applications in scientific research:
Adenosine deaminase (ADA; EC 3.5.4.4) exhibits extraordinary affinity for 6-hydroxy-1,6-dihydropurine ribonucleoside (HDPR), the hydrated analogue of nebularine, with a dissociation constant (Ki) of ~1.6 × 10−13 M [2] [5]. This represents a binding affinity enhancement of >108-fold compared to its non-hydroxylated counterpart, 1,6-dihydropurine ribonucleoside (DHP; Ki ≈ 5.4 × 10−6 M) [5]. Structural studies reveal that this exceptional affinity arises from:
Table 1: Binding Affinities of Key Purine Analogues for Adenosine Deaminase
Compound | Structure | Ki (M) | Binding Enhancement vs. Adenosine |
---|---|---|---|
6-Hydroxy-1,6-dihydropurine ribonucleoside (HDPR) | Covalent hydrate (6S-isomer) | ~1.6 × 10−13 | >108-fold |
1,6-Dihydropurine ribonucleoside (DHP) | Reduced purine (no 6-OH) | 5.4 × 10−6 | ~102-fold |
Pentostatin | Transition-state analogue | ~10−13 | >108-fold |
Adenosine | Natural substrate | ~10−5 | Reference |
HDPR acts as a near-perfect transition-state analogue for ADA by structurally mimicking the high-energy tetrahedral intermediate formed during adenosine deamination. Key stabilization mechanisms include:
Table 2: Thermodynamic Parameters of Adenosine Hydration
Environment | Equilibrium Constant (Khyd) | Effective [H2O] (M) | ΔG (kcal/mol) | Entropy Change (eu) |
---|---|---|---|---|
Free Solution | 2 × 10−9 | 55.5 | +11.4 | -35 |
ADA Active Site | >102 | ~1010 | -2.7 | Near 0 |
Kinetic isotope effect (KIE) studies and pre-steady-state kinetics reveal ADA’s catalytic mechanism:
Table 3: Kinetic Parameters for ADA-Catalyzed Reactions
Parameter | Adenosine | HDPR (Inhibition) | DHP (Inhibition) | 6-Cl-Purine Riboside |
---|---|---|---|---|
kcat (s−1) | 370 | - | - | 290 |
Km (μM) | 30 | - | - | 25 |
kcat/Km (M−1s−1) | 1.4 × 106 | - | - | 1.2 × 106 |
Ki (M) | - | 1.6 × 10−13 | 5.4 × 10−6 | 8.0 × 10−8 |
While ADA exhibits exceptional specificity for HDPR, other purine-metabolizing enzymes show distinct reactivity patterns:
Table 4: Substrate Specificity Profiles of Purine-Metabolizing Enzymes
Enzyme | Primary Substrate | Affinity for HDPR/DHP | Catalytic Metal | Transition-State Features |
---|---|---|---|---|
Adenosine Deaminase (ADA) | Adenosine/2’-Deoxyadenosine | Ki(HDPR) = 10−13 M | Zn2+ | Tetrahedral adduct at C6 |
Purine Nucleoside Phosphorylase (PNP) | Inosine/Guanosine | No significant binding | None | Oxocarbenium ion |
Cytidine Deaminase | Cytidine/Deoxycytidine | Ki(THU) = 10−7 M | Zn2+ | Tetrahedral adduct at C4 |
AMP Deaminase (Plant) | AMP | No inhibition | None (or Mg2+) | Imidazolium ion |
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